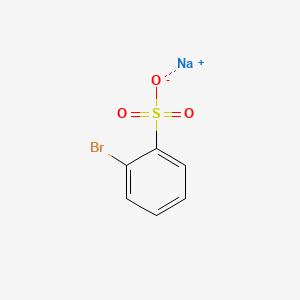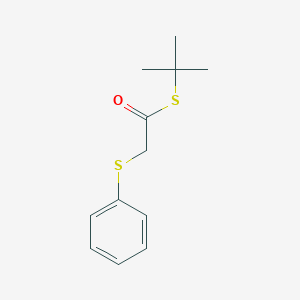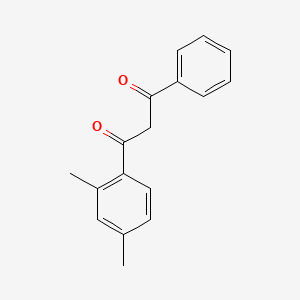
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the first and third positions of the propane chain, with a 2,4-dimethylphenyl group attached to the first carbon and a phenyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields propiophenone, which can then undergo further reactions to introduce the 2,4-dimethylphenyl group.
Industrial Production Methods: On an industrial scale, the compound can be produced by the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C) . This method is efficient and yields the desired product in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its diketone structure makes it a valuable building block for the preparation of more complex compounds.
Biology and Medicine: In biological research, 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways related to enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Propiophenone: A related compound with a similar structure but lacking the 2,4-dimethylphenyl group.
Acetophenone: Another related compound with a single ketone group and a phenyl group attached to the carbonyl carbon.
Uniqueness: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is unique due to the presence of two ketone groups and the specific substitution pattern on the aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
63250-28-2 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-15(13(2)10-12)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Clave InChI |
OSERJEKBUPUVFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



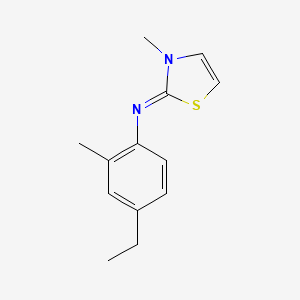
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
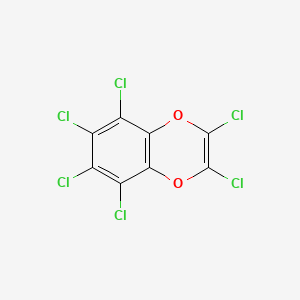
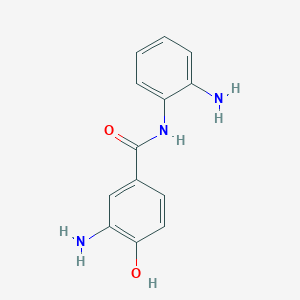
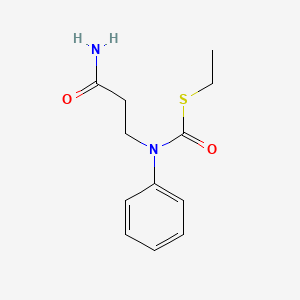
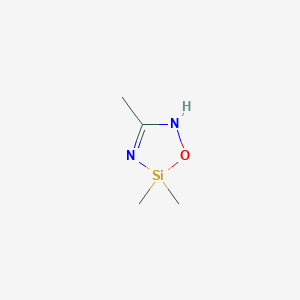
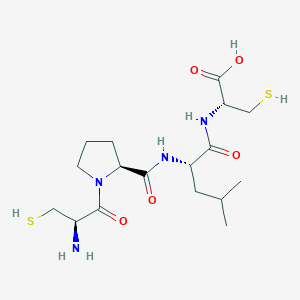
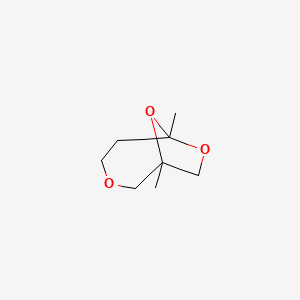
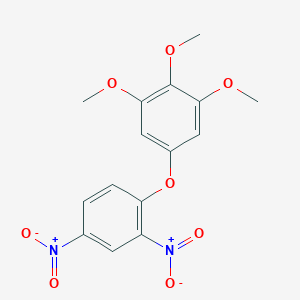
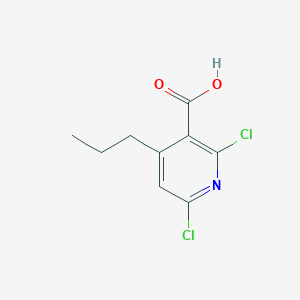
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
